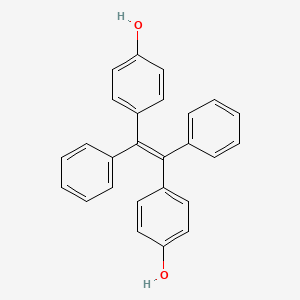

4,4'-(1,2-Diphenylethene-1,2-diyl)diphenol

描述

Historical Context and Evolution of Tetraphenylethylene (B103901) (TPE) Scaffolds in Academic Inquiry

The journey of tetraphenylethylene (TPE) scaffolds in scientific research is a compelling narrative of a molecule initially synthesized in the late 19th century that later became the cornerstone of a major photophysical phenomenon. While TPE itself was synthesized as early as 1888, its remarkable luminescent properties remained largely unexplored for over a century. researchgate.net The turning point came in 2001 with the discovery of Aggregation-Induced Emission (AIE) by Professor Ben Zhong Tang and his research group. researchgate.net This discovery was counterintuitive to the then-prevailing phenomenon of aggregation-caused quenching (ACQ), where most luminophores experience reduced fluorescence in their aggregated or solid states due to the formation of non-emissive excimers or exciplexes.

The AIE phenomenon describes how certain molecules, like TPE, are non-emissive in dilute solutions but become highly fluorescent upon aggregation. smolecule.comnih.gov This is attributed to the restriction of intramolecular rotations (RIR) of the phenyl rings in the aggregated state. In solution, the phenyl rings of TPE undergo constant rotation, providing a non-radiative pathway for the excited state to decay. However, in the aggregated state, these rotations are hindered, which blocks the non-radiative decay channels and opens up the radiative decay pathway, leading to strong fluorescence. nih.gov

This discovery of AIE propelled TPE and its derivatives to the forefront of materials science research. Scientists began to systematically synthesize and study a wide array of TPE derivatives to understand and fine-tune their AIE characteristics. The evolution of TPE scaffolds has since been marked by the strategic introduction of various functional groups to modulate their electronic properties, solubility, and self-assembly behavior, leading to a vast library of AIE-active materials with tailored functionalities.

Structural Significance of the 4,4'-(1,2-Diphenylethene-1,2-diyl)diphenol Core in Material Science

The core structure of this compound, which features a TPE backbone with two hydroxyl (-OH) groups at the para positions of two of the phenyl rings, is of paramount importance in material science. smolecule.com The propeller-like, non-planar conformation of the TPE core is fundamental to its AIE properties by preventing extensive π-π stacking in the solid state. ossila.com

The introduction of the two hydroxyl groups imparts several key characteristics to the molecule:

Reactive Sites for Polymerization: The phenolic hydroxyl groups serve as highly reactive sites for various chemical transformations, particularly polymerization reactions. They can readily undergo esterification, etherification, and condensation reactions, making this compound a valuable monomer for the synthesis of advanced polymers such as polyesters, polyethers, and polycarbonates. smolecule.com

Hydrogen Bonding Capabilities: The hydroxyl groups can participate in hydrogen bonding, which can influence the molecular packing, morphology, and properties of the resulting materials. This can lead to the formation of ordered supramolecular structures and affect the photophysical properties in the solid state.

Modulation of Electronic Properties: The electron-donating nature of the hydroxyl groups can influence the electronic properties of the TPE core, affecting its absorption and emission characteristics. This allows for the tuning of the fluorescence color and quantum yield of the resulting materials.

Enhanced Solubility and Processing: The presence of polar hydroxyl groups can improve the solubility of the molecule in certain solvents, facilitating its processing and incorporation into various material matrices.

The unique combination of the AIE-active TPE core and the reactive phenolic groups makes this compound a versatile building block for creating functional materials with tailored optical and physical properties. pubcompare.ai

Overview of Current Research Trajectories and Interdisciplinary Relevance of Diphenylethene Derivatives

Research into diphenylethene derivatives, particularly those based on the TPE scaffold, is a vibrant and rapidly expanding field with significant interdisciplinary relevance. The unique properties of these compounds have led to their exploration in a wide range of applications:

Organic Light-Emitting Diodes (OLEDs): The high solid-state fluorescence quantum yields of AIE-active TPE derivatives make them excellent candidates for emissive layers in OLEDs. Research is focused on developing new TPE-based materials with improved efficiency, stability, and color purity for next-generation displays and lighting. researchgate.netrsc.org

Chemical Sensors: The sensitivity of the fluorescence of AIE luminogens to their environment makes them ideal for the development of chemical sensors. TPE-based sensors have been developed for the detection of a wide range of analytes, including explosives, metal ions, and volatile organic compounds. researchgate.netnih.gov The fluorescence of the sensor can be "turned on" or "turned off" in the presence of the target analyte.

Bio-imaging and Theranostics: Water-soluble TPE derivatives are being extensively investigated as fluorescent probes for bio-imaging. Their high brightness, photostability, and low cytotoxicity make them superior to conventional fluorescent dyes. They are used for cell imaging, tracking biomolecules, and as components of theranostic systems that combine diagnosis and therapy. smolecule.comnih.gov

Polymer Science: As mentioned earlier, functionalized TPE derivatives like this compound are used as monomers to create novel polymers with interesting optical and mechanical properties. These polymers find applications in areas such as fluorescent films, smart coatings, and advanced composites. pubcompare.ainih.gov

Supramolecular Chemistry and Advanced Materials: The ability of TPE derivatives to self-assemble into ordered nanostructures is being harnessed to create new materials with unique properties. These include porous organic frameworks for gas storage and separation, as well as materials with mechanochromic and thermochromic properties. rsc.org

The interdisciplinary nature of this research, spanning chemistry, physics, materials science, and biology, highlights the profound impact of diphenylethene derivatives on modern science and technology.

Data Tables

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₂₆H₂₀O₂ |

| Molecular Weight | 364.44 g/mol |

| Appearance | White to light yellow powder |

| Melting Point | 225 °C |

| CAS Number | 68578-79-0 |

Data sourced from

Table 2: Photophysical Properties of Representative Tetraphenylethylene Derivatives

| Compound | Solvent | Absorption Max (λabs, nm) | Emission Max (λem, nm) | Quantum Yield (ΦF) |

| Tetraphenylethylene (TPE) | THF (solution) | ~310 | - | ~0 |

| Tetraphenylethylene (TPE) | Aggregate/Solid | - | ~460 | High |

| A TPE-based Polymer | THF/Water (90% water) | - | ~480 | 0.54 |

| A TPE-functionalized Benzothiadiazole | Solid State | - | 530 | 0.62 |

Structure

3D Structure

属性

IUPAC Name |

4-[(E)-2-(4-hydroxyphenyl)-1,2-diphenylethenyl]phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H20O2/c27-23-15-11-21(12-16-23)25(19-7-3-1-4-8-19)26(20-9-5-2-6-10-20)22-13-17-24(28)18-14-22/h1-18,27-28H/b26-25+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZYIGFXHZSKIVOO-OCEACIFDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=C(C2=CC=CC=C2)C3=CC=C(C=C3)O)C4=CC=C(C=C4)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)/C(=C(/C2=CC=CC=C2)\C3=CC=C(C=C3)O)/C4=CC=C(C=C4)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H20O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

364.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Strategic Synthetic Methodologies and Chemical Transformations of 4,4 1,2 Diphenylethene 1,2 Diyl Diphenol

Direct Synthesis of 4,4'-(1,2-Diphenylethene-1,2-diyl)diphenol

The direct synthesis of this compound, also known as TPE-DOH, is predominantly achieved through reductive coupling reactions of carbonyl compounds. sigmaaldrich.comgeno-chem.com These methods are valued for their ability to construct the sterically hindered tetrasubstituted ethylene (B1197577) core.

Catalytic Approaches and Reaction Conditions

The primary catalytic approach for synthesizing this compound is the McMurry reaction. nih.gov This reaction employs low-valent titanium species as the coupling agent. These active species are typically generated in situ by reducing a titanium (III) or (IV) chloride precursor, such as TiCl₃ or TiCl₄, with a suitable reducing agent. wikipedia.orgresearchgate.net

Common reaction systems include:

TiCl₃ / LiAlH₄: One of the original systems used for McMurry couplings. wikipedia.org

TiCl₄ / Zn: A frequently used combination, often employing zinc dust or a zinc-copper couple (Zn(Cu)). wikipedia.org

TiCl₃ / Mg: An alternative system utilizing magnesium as the reductant. wikipedia.org

The reaction is typically performed under an inert atmosphere in an aprotic solvent like tetrahydrofuran (B95107) (THF) or dimethoxyethane (DME). nih.govwikipedia.org THF is often chosen for its ability to solubilize intermediate titanium complexes and facilitate the necessary electron transfer steps. wikipedia.org The process generally involves two main stages: the formation of a pinacolate (1,2-diolate) complex, followed by deoxygenation by the oxophilic titanium reagent to yield the final alkene product. wikipedia.orgorganic-chemistry.org

McMurry Cross-Coupling Reactions in the Synthesis of Diphenylethene Derivatives

The McMurry reaction is a powerful tool for creating both symmetrical and unsymmetrical diphenylethene derivatives through homo-coupling and cross-coupling reactions, respectively. researchgate.net The direct synthesis of this compound can be achieved via the homo-coupling of 4-hydroxybenzophenone.

However, the versatility of the McMurry reaction is more prominently displayed in cross-coupling reactions, where two different carbonyl compounds are reacted. organic-chemistry.org For instance, research has shown the successful cross-coupling of various aryl ketones. mdpi.com While these reactions can sometimes result in a statistical mixture of products, conditions can be optimized to favor the desired cross-coupled product. nih.gov For example, the cross-coupling of 4-hydroxypropiophenone with a ferrocenyl ketone has been demonstrated, highlighting the reaction's tolerance for diverse functional groups. mdpi.com Similarly, the reaction between 4,4′-dihydroxybenzophenone and chloropropionylferrocene has been used to produce functionalized diphenylethene structures. nih.gov

Table 1: Examples of McMurry Coupling Reactions for Diphenylethene Synthesis

| Reactant 1 | Reactant 2 | Reagents | Product Type | Reference |

|---|---|---|---|---|

| Benzophenone | Benzophenone | TiCl₃, LiAlH₄ | Symmetrical Alkene (Tetraphenylethylene) | wikipedia.org |

| 4-Hydroxypropiophenone | Chloropropionylferrocene | TiCl₄, Zn | Unsymmetrical Alkene | mdpi.com |

| 4,4'-Dihydroxybenzophenone | 4,4'-Dihydroxybenzophenone | Low-valent Ti | Symmetrical Alkene (Target Compound) | nih.gov |

| 4-Bromobenzophenone | 4-Bromobenzophenone | Low-valent Ti | Symmetrical Alkene | nih.gov |

Isomer Control and Stereoselective Synthesis of cis- and trans-4,4'-(1,2-Diphenylethene-1,2-diyl)diphenol

A significant challenge in the synthesis of 1,2-disubstituted alkenes like this compound is controlling the stereochemistry to selectively produce either the cis or trans isomer. Standard McMurry reactions often yield a mixture of both isomers, and the compound is frequently sold and used as a cis/trans mixture. tcichemicals.comlabsolu.ca However, specific synthetic strategies have been developed to achieve stereoselectivity.

Synthesis of cis-Isomers: A modular stereoselective synthesis for structures containing a cis-oriented vicinal diphenylethylene moiety has been reported. nih.gov One such method involves the BBr₃-promoted cyclization of acyclic 1,6-ketoesters. This approach leads to the formation of five-membered diketo compounds where the phenyl groups are locked in a cis configuration, providing a valuable synthetic building block for further transformations. nih.gov

Synthesis of trans-Isomers: For the stereoselective synthesis of trans-1,2-disubstituted alkenes, variants of the Julia-Kocienski olefination are effective. organic-chemistry.org This method involves the reaction of metallated 1-phenyl-1H-tetrazol-5-yl sulfones with aldehydes. By carefully selecting the base (e.g., potassium or sodium hexamethyldisilazide) and solvent (e.g., 1,2-dimethoxyethane), good yields and high selectivity for the trans-alkene product can be achieved. organic-chemistry.org

Post-Synthetic Functionalization and Derivatization Strategies

The phenolic hydroxyl groups of this compound serve as reactive handles for a wide range of post-synthetic modifications. The compound is a well-established synthetic intermediate for creating more complex molecules with tailored properties. biosynth.comsigmaaldrich.com

Esterification and Etherification of Phenolic Hydroxyl Groups

Esterification and etherification are common derivatization strategies for this compound. sigmaaldrich.comchemdict.com These reactions allow for the introduction of various functional groups, which can alter the molecule's solubility, electronic properties, and potential for further reactions.

A documented example of esterification involves the reaction of a similar diol structure (1,2-diphenylethane-1,2-diol) with 4-nitrobenzoyl chloride in the presence of pyridine, which acts as an acid acceptor, to form the corresponding bis(4-nitrobenzoate) ester. nih.gov This strategy is directly applicable to this compound to produce ester derivatives. Etherification can be similarly achieved by reacting the diphenol with alkyl halides under basic conditions to form ether linkages. sigmaaldrich.com

Table 2: Functionalization Reactions of the Phenolic Hydroxyl Group

| Reaction Type | Reagent Example | Functional Group Introduced | Reference |

|---|---|---|---|

| Esterification | 4-Nitrobenzoyl Chloride | Nitrobenzoate Ester | nih.gov |

| Etherification | Alkyl Halide | Alkyl Ether | sigmaaldrich.com |

| Boronic Acid Synthesis | N/A (multi-step) | Boronic Acid | bldpharm.com |

Introduction of Diverse Chemical Moieties for Tailored Research Properties

The core structure of this compound serves as a scaffold for introducing a wide array of chemical moieties, enabling its use in diverse research fields from materials science to polymer chemistry. pubcompare.ai

Boronic Acids for Materials Science: The diphenol can be converted into (((1,2-Diphenylethene-1,2-diyl)bis(4,1-phenylene))diboronic acid). bldpharm.com This derivative is a key building block in the synthesis of Covalent Organic Frameworks (COFs) and is also utilized in the development of materials with aggregation-induced emission (AIE) properties. bldpharm.com

Amines for Polymer Synthesis: The esterification of the hydroxyl groups with nitro-containing acyl chlorides, followed by the reduction of the nitro groups to amines, yields novel diamine monomers. nih.gov For example, 1,2-diphenylethane-1,2-diyl bis(4-aminobenzoate) has been synthesized and used to prepare novel polyimides with desirable properties such as high optical transparency and low dielectric constants. nih.gov

Functional Groups for AIE Dyes: As a tetraphenylethylene (B103901) (TPE) derivative, the compound is a fundamental precursor for AIE luminogens. sigmaaldrich.com The phenolic hydroxyls can be functionalized with various groups to tune the photophysical properties, leading to the development of advanced fluorescent probes and optoelectronic materials.

Synthesis of Advanced Diphenylethene-based Phenolic Analogues

The functionalization of the phenolic hydroxyl groups of this compound allows for the creation of a wide range of derivatives with enhanced properties and functionalities. These synthetic transformations are pivotal in developing novel materials for various applications, leveraging the inherent characteristics of the TPE core.

One of the primary strategies for modifying TPE-DOH is through Williamson ether synthesis . This reaction involves the deprotonation of the phenolic hydroxyl groups to form phenoxides, which then act as nucleophiles to displace a leaving group from an alkyl halide. This method has been effectively used to synthesize TPE-based macrocycles by reacting TPE-DOH with oligo(ethylene glycol) (OEG) chains capped with appropriate leaving groups. The length and substitution pattern of the OEG linker can be varied to fine-tune the size and properties of the resulting macrocycle. These cyclic structures can exhibit unique host-guest chemistry and have potential applications in molecular recognition and sensing.

Another significant synthetic approach is polyesterification , where TPE-DOH is reacted with diacyl chlorides to form AIE-active polyesters. This polycondensation reaction creates polymers in which the TPE moiety is incorporated into the main chain. The properties of these polyesters, such as their solubility, thermal stability, and photophysical characteristics, can be readily modulated by selecting different diacyl chlorides. These polymers often retain the AIE properties of the TPE core, making them promising materials for applications in organic light-emitting diodes (OLEDs), fluorescent sensors, and bio-imaging.

Furthermore, TPE-DOH can be utilized as a monomer in the synthesis of poly(arylene ether)s . Through nucleophilic aromatic substitution reactions with activated aromatic dihalides, high-performance polymers with excellent thermal stability and mechanical properties can be obtained. The TPE unit in the polymer backbone imparts desirable characteristics such as good solubility and processability, along with its intrinsic fluorescence.

A notable example of creating advanced analogues involves the synthesis of TPE-functionalized polyethylene-based polymers. In a multi-step process, TPE-DOH can be first modified to introduce polymerizable groups. For instance, an allyloxy-functionalized TPE derivative can be synthesized from TPE-DOH. This monomer can then be used to create a TPE-based initiator for polyhomologation, leading to the formation of well-defined TPE-terminated polyethylenes. These polymers can be further elaborated into block copolymers, combining the AIE properties of the TPE segment with the properties of other polymer blocks.

The following table summarizes the synthesis of TPE-functionalized polyethylene-based block copolymers, starting from a derivative of this compound.

Table 1: Synthesis and Characterization of TPE-Functionalized Polyethylene-Based Block Copolymers

| Polymer | Mn, NMR | Mn, GPC | DP (PE) | DP (Coblock) | Đ (Mw/Mn) |

|---|---|---|---|---|---|

| TPE-PE41 | 1500 | 3500 | 41 | - | 1.08 |

| TPE-PE82 | 2700 | 6300 | 82 | - | 1.07 |

| TPE-PE97 | 3100 | 7700 | 97 | - | 1.14 |

| TPE-PE167 | 5100 | 12100 | 167 | - | 1.10 |

| TPE-PE41-b-PS38 | 5600 | 12900 | 41 | 38 | 1.10 |

| TPE-PE97-b-PCL23 | 5700 | 9000 | 97 | 23 | 1.21 |

| TPE-PE82-b-PtBA29 | 6500 | 9500 | 82 | 29 | 1.23 |

| TPE-PE82-b-PtBA80 | 13000 | 21400 | 82 | 80 | 1.32 |

| TPE-PE82-b-PtBA150 | 22000 | 41800 | 82 | 150 | 1.37 |

Data sourced from a study on TPE-functionalized polyethylene-based polymers with aggregation-induced emission. scispace.com

These synthetic strategies highlight the versatility of this compound as a foundational molecule for the construction of a wide range of advanced materials with tunable properties and functionalities. The ability to incorporate the unique AIE characteristics of the TPE core into various macromolecular architectures opens up exciting possibilities for the development of novel smart materials.

Fundamental Photophysical Phenomena and Aggregation Induced Emission Aie Studies

Theoretical Framework of Aggregation-Induced Emission in TPE Scaffolds

The theoretical foundation of AIE in TPE-based structures is primarily explained by the concept of Restricted Intramolecular Motion (RIM). nih.govresearchgate.net This mechanism provides a comprehensive model for why these molecules transition from a non-emissive to a highly emissive state.

In dilute solutions, TPE derivatives possess multiple phenyl rings that undergo low-frequency rotational and vibrational motions. youtube.comnih.gov These dynamic intramolecular motions, particularly the rotation of the phenyl rings, serve as efficient non-radiative decay channels for the excited state. unipi.itnih.gov This means that after absorbing light and reaching an excited state, the molecule quickly dissipates the energy as heat through these motions rather than emitting it as light (fluorescence), resulting in a non-emissive state. nih.govnih.gov

When the molecules aggregate, either in a poor solvent, a viscous medium, or in the solid state, they are forced into close proximity. nih.gov This packing creates significant steric hindrance, physically blocking the intramolecular rotations of the phenyl rings. unipi.itnih.gov This restriction of intramolecular motion (RIM) effectively closes the non-radiative decay pathways. nih.govnih.gov With the primary non-radiative channels shut down, the excited molecule is compelled to return to the ground state via a radiative pathway, leading to a dramatic increase in fluorescence intensity. nih.govnih.gov This RIM mechanism is the widely accepted explanation for the AIE phenomenon in TPE scaffolds. nih.govresearchgate.net

The enhancement of fluorescence upon aggregation is a direct result of the suppression of non-radiative de-excitation processes. nih.gov In solution, the free rotation of the phenyl groups in TPE derivatives allows the excited state energy to be consumed, leading to extremely low fluorescence quantum yields. unipi.it The molecule readily accesses non-emissive conical intersections—points on the potential energy surface where the excited and ground electronic states have the same energy—facilitating rapid, radiationless decay. rsc.org

Upon aggregation, the physical constraints imposed by neighboring molecules prevent these rotational motions. unipi.itnih.gov This steric hindrance effectively "locks" the conformation of the molecules, making it energetically unfavorable for them to undergo the structural changes required to reach a conical intersection. nih.govrsc.org By blocking these efficient non-radiative pathways, the radiative decay channel (fluorescence) becomes the dominant route for the excited state to relax, resulting in a significant "turn-on" of light emission. nih.govnih.gov Dynamic light scattering (DLS) experiments have confirmed the formation of nano-aggregates in solvent mixtures where AIE is observed. nih.gov

Quantum chemical calculations, particularly Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT), have become indispensable tools for understanding the AIE mechanism at the molecular level. rsc.orgresearchgate.netdtu.dk These computational methods allow for the modeling of the potential energy surfaces of AIEgens in both their ground and excited states. nih.govrsc.org

Advanced Spectroscopic Characterization of AIE Properties in Research Materials

Advanced spectroscopic techniques provide quantitative data that are crucial for characterizing the AIE properties of materials like 4,4'-(1,2-Diphenylethene-1,2-diyl)diphenol and verifying the theoretical models.

Time-resolved fluorescence spectroscopy directly probes the fate of the excited state by measuring its lifetime. For AIEgens in a dilute solution, the fluorescence lifetime is typically very short because the active intramolecular motions lead to rapid, non-radiative de-excitation. d-nb.inforesearchgate.net

In the aggregated state, where these motions are restricted, the non-radiative decay rates decrease significantly. acs.org This forces the excited state to persist for a longer time before it decays through the comparatively slower radiative pathway of fluorescence. d-nb.info Consequently, a dramatic increase in the fluorescence lifetime is observed upon aggregation. researchgate.net By comparing the excited-state lifetimes in solution versus the aggregated state, researchers can directly observe and quantify the effect of RIM on suppressing non-radiative decay channels. nih.govresearchgate.net For example, transient absorption spectra can reveal the dynamics of different excited states, including triplet states that may also be influenced by intramolecular rotation. acs.org

The fluorescence quantum yield (ΦF) is the ratio of photons emitted to photons absorbed, providing a direct measure of the efficiency of the light-emission process. rsc.org For AIEgens, the most defining characteristic is the stark contrast in ΦF between the solution and aggregated states. researchgate.net

In solution, a typical TPE derivative is virtually non-emissive, with a quantum yield often below 1%. acs.orgmdpi.com However, upon aggregation in a poor solvent or in the solid state, the quantum yield can increase dramatically, in some cases by hundreds or even thousands of times, reaching values as high as 97%. mdpi.comacs.org This substantial enhancement provides quantitative proof of the AIE effect. The table below presents representative quantum yield data for TPE and its derivatives, illustrating the significant increase in emission efficiency upon aggregation or when molecular motion is restricted.

| Compound/System | State | Fluorescence Quantum Yield (ΦF) | Reference |

| Tetraphenylethylene (B103901) (TPE) | Acetonitrile Solution | 0.24% | researchgate.net |

| Tetraphenylethylene (TPE) | Acetonitrile/Water (90% water) | 14.63% | researchgate.net |

| Tetraphenylethylene (TPE) | Solid State | 24.6% | researchgate.net |

| TPE-4oM | Solution | 64.3% | acs.org |

| TPE-Derivative (TPP-Cage) | THF Solution (Rotation Restricted) | 34.3% | researchgate.net |

| TPE-Derivative (pTPEP) | THF Solution | Weakly Emissive | mdpi.com |

| TPE-Derivative (pTPEP) | THF/Water (90% water) | ~27-fold enhancement | mdpi.com |

| TPE-Derivative (mTPEP) | THF/Water (90% water) | ~51-fold enhancement | mdpi.com |

Correlation between Molecular Conformation, Aggregation State, and Emission Characteristics

The defining photophysical characteristic of this compound, a derivative of tetraphenylethylene (TPE), is its Aggregation-Induced Emission (AIE) behavior. researchgate.netmdpi.com In dilute solutions, TPE and its derivatives are typically non-emissive. mdpi.comscispace.com This is because the individual molecules possess multiple phenyl rings that undergo active intramolecular rotations in the excited state. mdpi.com These rotational motions serve as a non-radiative pathway for excited-state energy to dissipate, effectively quenching fluorescence. mdpi.com

The phenomenon of AIE is triggered when these molecules are transferred from a good solvent to a poor solvent or into the solid state, forcing them to aggregate. scispace.com In the aggregated state, the physical constraint imposed by neighboring molecules severely restricts the intramolecular rotation (RIR) of the phenyl rings. mdpi.com This blockage of the non-radiative decay channel forces the excited molecules to release their energy via radiative decay, resulting in a significant enhancement of fluorescence intensity. mdpi.com The formation of aggregates in aqueous mixtures can be observed through the appearance of level-off tails in the long-wavelength region of absorption spectra, which is attributed to the Mie scattering effect of nanoparticles. scispace.com

The specific conformation and packing within the aggregate directly influence the emission characteristics. For instance, the morphology of the aggregate can tune the emission color; crystalline aggregates of TPE derivatives have been observed to emit bluer light compared to their amorphous counterparts. researchgate.netscispace.com Further studies have provided direct evidence for the RIR mechanism. When TPE units are enclosed within the confined space of endo-functionalized nanospheres, their motion becomes more restrained compared to exo-functionalized counterparts, leading to much stronger emission. nih.gov Similarly, partially and completely fixing the propeller-like conformation of TPE through intramolecular cyclization provides direct and persuasive evidence for the AIE mechanism via the restriction of intramolecular rotation. researchgate.net

Influence of Structural Modifications on AIE Behavior of this compound Derivatives

Effects of Substituent Groups on Photophysical Characteristics

The photophysical properties of TPE derivatives can be systematically tuned by introducing various substituent groups onto the TPE core. The electronic nature of these substituents—whether they are electron-donating or electron-accepting—plays a crucial role in modulating the emission wavelength and intensity.

The introduction of both electron-donating (e.g., methoxy (B1213986), –OCH₃) and electron-accepting (e.g., dicyanomethane) groups into the TPE framework can lead to tunable emission colors. nih.gov A series of TPE derivatives featuring such groups exhibited typical AIE behavior, with emission maxima that were progressively red-shifted as the number of electron-donating methoxy groups increased. nih.gov This shift is attributed to stronger intramolecular charge transfer (ICT) interactions between the donor and acceptor moieties. nih.gov Systematic analysis of TPE derivatives with various electron-donating groups, such as dimethylamine (B145610) (–NMe₂) and methoxy (–OMe), has confirmed their role as key intermediates for tuning the emission wavelength. elsevierpure.comresearchgate.net

The position of the substituent group is also a critical factor. In one study involving TPE-substituted BODIPY dyes, it was found that attaching TPE groups at the 8-position did little to enhance electronic conjugation but was beneficial for emission in the aggregated state. acs.org Conversely, attaching the substituents at the 3- or 5-positions extended the π-conjugated system, which resulted in poor emission in the aggregated state. acs.org The type of linker used to connect the TPE unit to other molecular components also has a differential impact; conjugated phenyl linkers can impart typical AIE behavior, whereas unconjugated alkyl linkers may activate Förster resonance energy transfer (FRET) pathways upon aggregation. acs.org

The introduction of specific functional groups can also impart sensing capabilities. For example, incorporating a thiophene (B33073) moiety onto the TPE molecule has been shown to be pivotal in increasing the ability to detect nitroaromatic compounds through a fluorescence quenching mechanism. acs.org

The following table summarizes the effects of different substituent groups on the photophysical properties of select TPE derivatives.

| Derivative Type | Substituent Groups | Emission Max (λ_em) in Aggregated State | Key Finding | Reference |

| Donor-Acceptor TPE | Methoxy (donor), Dicyanomethane (acceptor) | 550 nm to 621 nm | Emission color is tunable from yellow-green to red by increasing the number of methoxy groups. nih.gov | nih.gov |

| Indole-Substituted TPE | Indole (B1671886) rings | 468 nm | The compound showed a 750-fold increase in photoluminescence intensity in a 98% water fraction THF mixture. acs.org | acs.org |

| Thiophene-Substituted TPE | Thiophene | 519 nm | The thiophene moiety was crucial for the enhanced detection of nitroaromatic compounds. acs.org | acs.org |

| Donor-Substituted TPE | Dimethylamine (-NMe₂), Methoxy (-OMe) | Not specified | Systematically analyzed the effect of electron-donating groups on tuning emission wavelengths. researchgate.net | researchgate.net |

Impact of Isomeric Purity on AIE Performance

The isomeric form of a TPE derivative, including both stereoisomers (e.g., cis/trans or E/Z) and positional isomers (e.g., ortho, meta, para), has a profound impact on its AIE characteristics. The stereoconfiguration is a critical factor influencing the performance of AIE molecules because it directly determines how the molecules pack in a crystal and the morphology of their aggregates, which in turn strongly influences luminescence features. nih.gov

Studies on the cis and trans isomers of a hydroxy-substituted TPE derivative revealed that they can possess distinct optical properties; under specific conditions, the cis isomer emitted yellow fluorescence while the trans isomer showed red fluorescence. nih.gov This highlights that isomeric purity is essential for achieving predictable and specific emission colors. In another example, a comparison of stereopure E and Z isomers of a ditriazolostilbene (a TPE analogue) showed that the Z-isomer was consistently more luminescent than its E-counterpart, underscoring the key effect of stereoconfiguration on spectroscopic properties. nih.gov

Positional isomerism also plays a significant role. A study of three TPE-decorated benzaldehyde (B42025) isomers, differing only by the ortho, meta, or para linking positions of the TPE units, demonstrated remarkable isomeric effects on their solid-state fluorescence properties. rsc.org The different linking positions altered the molecular packing modes, which led to distinct photophysical behaviors and mechano-fluorochromic activities. rsc.org Similarly, research on TPE macrocycles with varied linkage positions showed that the substitution pattern affected whether the compounds were emissive in a dissolved state, with an ortho-linked derivative being notably emissive in solution while others were not. rsc.org These findings collectively demonstrate that controlling the isomeric purity and structure is a crucial aspect of designing TPE-based materials with tailored AIE performance.

The table below illustrates the impact of isomerism on the photophysical properties of TPE derivatives.

| Isomer Type | Compound Series | Key Distinction | Impact on AIE Performance | Reference |

| Stereoisomers (cis/trans) | TPETH-MAL | cis vs. trans geometry | cis isomer emits yellow fluorescence; trans isomer emits red fluorescence (in DMSO at -20 °C). nih.gov | nih.gov |

| Stereoisomers (E/Z) | Ditriazolostilbene (TPE Analogue) | E vs. Z configuration | The Z-isomer is consistently more luminescent than the E-counterpart. nih.gov | nih.gov |

| Positional Isomers (o, m, p) | TPE-decorated benzaldehydes | Linker position on a central ring | Altered molecular packing modes lead to "remarkable isomeric effects" on solid-state fluorescence. rsc.org | rsc.org |

| Positional Isomers (o, m, p) | TPE Macrocycles | Linkage position of oligo(ethylene glycol) chain | The ortho-linked isomer was emissive in solution, while meta and para isomers were typical AIEgens (non-emissive in solution). rsc.org | rsc.org |

Advanced Material Science Applications of 4,4 1,2 Diphenylethene 1,2 Diyl Diphenol and Its Derivatives in Research

Organic Light-Emitting Diodes (OLEDs) and Emerging Optoelectronic Devices

Derivatives of 4,4'-(1,2-diphenylethene-1,2-diyl)diphenol, often referred to as tetraphenylethylene (B103901) (TPE) derivatives, have garnered significant attention in the field of organic light-emitting diodes (OLEDs). Their AIE characteristics offer a solution to the common issue of aggregation-caused quenching (ACQ) that affects many traditional luminophores in the solid state.

Role as Emitters in High-Performance OLED Architectures

TPE derivatives have been successfully employed as emitters in the emissive layer of OLEDs, leading to devices with high efficiency and brightness. The AIE phenomenon ensures that the molecules remain highly emissive in the solid-state, which is crucial for OLED performance. Researchers have developed various TPE-based emitters that exhibit blue, green, and even white light, demonstrating the versatility of this class of compounds.

For instance, non-doped OLEDs utilizing TPE-phenanthroimidazole positional isomers have been fabricated, showcasing high external quantum efficiencies (EQE) and power efficiencies. rsc.org Doped OLEDs with a TPE derivative have also shown impressive peak efficiency and high maximum luminance. researchgate.net The performance of these devices underscores the potential of TPE-based materials in creating next-generation displays and lighting technologies.

Table 1: Performance of OLEDs Incorporating this compound Derivatives

| Emitter Material | Device Type | Max. EQE (%) | Max. Power Efficiency (lm/W) | Max. Luminance (cd/m²) | Emission Color |

|---|---|---|---|---|---|

| TPE-NPPB | Non-doped | 3.2 | 4.01 | 3461 | Blue |

| TPE-APPB | Non-doped | 5.3 | 4.92 | 4461 | Blue |

| Triphenylethene-carbazole derivative | Doped | 5.6 | 7.5 | 29319 | White |

| m-CZ-DPS-DMAC | Doped | 9.44 | 22.37 | 4571 | Blue |

Data sourced from multiple research findings. rsc.orgresearchgate.net

Charge Transport and Exciton (B1674681) Dynamics in TPE-based Device Materials

The efficiency of an OLED is heavily dependent on the balance of charge injection and transport within the device, as well as the efficient formation and radiative decay of excitons. In TPE-based materials, the molecular structure plays a critical role in these processes. The twisted conformation of TPE derivatives can influence molecular packing in the solid state, which in turn affects charge mobility.

Achieving balanced electron and hole transport is a key challenge. Organic emitters incorporating triphenylamine (B166846) (TPA) groups, for example, are often used as hole transport materials due to their electron-donating nature and high hole mobility. rsc.org The selection of appropriate host and charge transport layer materials in conjunction with the TPE-based emitter is crucial for optimizing device performance by ensuring that the recombination of electrons and holes occurs efficiently within the emissive layer. The dynamic disorder and electric field can also affect charge transport, with the potential for both coherent and incoherent transport mechanisms. rsc.org

Strategies for Enhancing Device Efficiency and Stability

Several strategies have been developed to enhance the efficiency and stability of OLEDs based on TPE derivatives. One effective approach is the design of molecules with a twisted and rigid structure, which can improve both stability and charge transport capabilities. rsc.org Furthermore, the incorporation of AIE-active molecules is a fundamental strategy to overcome ACQ and enhance solid-state emission.

Another promising strategy is the integration of AIE properties with thermally activated delayed fluorescence (TADF). This combination, termed AIE-TADF, allows for the harvesting of both singlet and triplet excitons, potentially leading to 100% internal quantum efficiency. nih.govrsc.org By decorating a TADF core with flexible dendrons that induce AIE, researchers have created materials for highly efficient solution-processed non-doped OLEDs. nih.govrsc.org Additionally, replacing air-sensitive metals in the device architecture with more stable alternatives like silver can significantly improve the operational lifetime of flexible OLEDs. st-andrews.ac.uk

Chemical Sensing and Development of Molecular Probes

The AIE properties of this compound derivatives make them excellent candidates for the development of chemosensors. The principle behind their use in sensing is that the presence of a target analyte can induce or inhibit the aggregation of the AIE-active molecules, leading to a "turn-on" or "turn-off" of fluorescence.

Design Principles for Aggregation-Induced Emission-based Chemosensors

The design of AIE-based chemosensors typically involves coupling the TPE core, which acts as the fluorophore, to a receptor unit that specifically interacts with the target analyte. This interaction can trigger a change in the aggregation state of the sensor molecule. For example, a sensor that is initially in a disaggregated, non-emissive state in solution may be induced to aggregate and fluoresce upon binding to an analyte.

Conversely, a sensor that is pre-aggregated and highly emissive can experience a disruption of its aggregates upon interaction with a target, leading to fluorescence quenching. The "switch-off" mechanism can also occur through processes like photoinduced electron transfer (PET) where the analyte quenches the fluorescence of the AIE-active probe. nih.gov The versatility of this design principle allows for the creation of sensors for a wide range of chemical species.

Detection of Specific Chemical Species through Aggregation-Induced Emission Changes

Researchers have successfully developed TPE-based AIE chemosensors for the detection of various analytes, including metal ions and nitroaromatic compounds, which are common explosives. For instance, a thiophene-substituted TPE has been synthesized for the rapid detection of nitroaromatic compounds in aqueous media with a very low detection limit. acs.org

Another study demonstrated a multifunctional chemosensor based on TPE and di-(2-picolyl)amine (DPA) for the detection of Cu²⁺, phosphate (B84403) anions (PO₄³⁻), and the pesticide glyphosate. nih.gov This sensor operates on a "on-off-on" fluorescence switching mechanism. Furthermore, a TPE-based probe has been developed for the selective and sensitive detection of Hg²⁺ and Ag⁺ ions in aqueous environments, showcasing the potential for these sensors in environmental monitoring. acs.orgnih.govnih.gov

Table 2: Detection of Chemical Species using this compound-based AIE Sensors

| Sensor Material | Target Analyte(s) | Detection Mechanism | Detection Limit |

|---|---|---|---|

| Thiophene-substituted TPE | Nitroaromatic Compounds (NACs) | Fluorescence Quenching | 1.0 nM |

| TPE with di-(2-picolyl)amine (DPA) | Cu²⁺, PO₄³⁻, Glyphosate | On-Off-On Fluorescence | 19 nM (PO₄³⁻), 25 nM (Glyphosate) |

| TPE-hydrazinecarbothioamide (TPE-PVA) | Hg²⁺, Ag⁺ | Fluorescence "Switch-off" | 0.183 µg/mL (Hg²⁺), 0.238 µg/mL (Ag⁺) |

Ratiometric Fluorescence Sensing Mechanisms for Quantitative Analysis

Ratiometric fluorescent sensors offer a significant advantage in quantitative analysis by providing a built-in self-calibration mechanism that corrects for environmental interferences. nih.gov This approach enhances the precision and accuracy of measurements. nih.gov Derivatives of this compound, which are part of the broader family of tetraphenylethene (TPE) derivatives, have been successfully employed in the development of such sensors.

One notable application involves the quantitative detection of alkaline phosphatase (ALP) activity. A ratiometric fluorescence assay was developed using an enzymatically activatable micellization process in an aqueous solution. rsc.org In this system, a water-soluble, phosphate-functionalized TPE derivative undergoes dephosphorylation in the presence of ALP. This enzymatic reaction reduces the water solubility of the fluorophore monomer, leading to the formation of micelles. rsc.org The resulting dephosphorylation-induced micellization provides a ratiometric sensing response to varying concentrations of ALP, with a detection limit as low as 0.034 mU mL⁻¹. rsc.org This method has demonstrated excellent sensing performance in diluted human serum, showcasing its potential for practical applications in bioactive substance analysis. rsc.org

The underlying principle of ratiometric sensing often involves a dual-emission system where the fluorescence intensity at two different wavelengths changes in response to the analyte. This can be achieved through various mechanisms, including fluorescence resonance energy transfer (FRET), the inner filter effect (IFE), and photoinduced electron transfer (PET). mdpi.com The change in the ratio of these two fluorescence intensities is then used for quantitative determination. researchgate.net

Below is an interactive data table summarizing the performance of a ratiometric fluorescent sensor based on a TPE derivative for the detection of alkaline phosphatase.

| Parameter | Value | Reference |

| Analyte | Alkaline Phosphatase (ALP) | rsc.org |

| Sensor Type | Ratiometric Fluorescence | rsc.org |

| Mechanism | Enzymatically Activatable Micellization | rsc.org |

| Detection Limit | 0.034 mU mL⁻¹ | rsc.org |

| Linear Range | 10–200 mU mL⁻¹ | rsc.org |

| Sample Matrix | Diluted Human Serum (10%) | rsc.org |

Supramolecular Chemistry and Host-Guest Systems

Supramolecular chemistry focuses on the design and synthesis of complex chemical systems held together by non-covalent interactions. This field has seen significant growth, drawing inspiration from biological structures to create functional assemblies.

The self-assembly of derivatives of this compound is a key area of research, leading to the formation of well-ordered nanostructures. These processes are driven by a combination of non-covalent interactions, which dictate the final architecture of the supramolecular assembly. The unique TPE core of these molecules plays a crucial role in guiding the self-assembly process, often resulting in structures with interesting photophysical properties.

For instance, the self-assembly of TPE derivatives can be driven by CH/π-interactions and solvophobicity. rsc.org In a study involving a TPE derivative with an alkoxyl chain linking two adjacent phenyl moieties, a face-to-face molecular packing structure was observed, which was attributed to quadruple intermolecular CH/π-interactions. rsc.org This ordered arrangement was confirmed by X-ray diffraction analysis of the aggregates formed in a DMSO/H₂O mixture. rsc.org The self-assembly of TPE-based luminogens can also lead to the formation of helical nanofibrous structures. rsc.org

The formation and stability of supramolecular architectures rely on a delicate balance of various non-covalent interactions, including hydrogen bonding, π-π stacking, and van der Waals forces. nih.gov The directional nature of hydrogen bonds makes them particularly useful in constructing predictable supramolecular assemblies. mdpi.comethernet.edu.et In the context of this compound derivatives, the phenolic hydroxyl groups can act as both hydrogen bond donors and acceptors, facilitating the formation of extended networks.

π-π stacking interactions between the aromatic rings of the TPE core and its phenyl substituents also contribute significantly to the stability of the assembled structures. nih.gov These interactions, along with van der Waals forces, guide the arrangement of the molecules into well-defined geometries. researchgate.net The interplay of these non-covalent forces allows for the construction of complex and functional supramolecular systems.

The well-defined cavities and binding sites created through the self-assembly of this compound derivatives make them suitable for applications in molecular recognition and encapsulation. These supramolecular systems can act as hosts for a variety of guest molecules, leading to the development of sensors, drug delivery vehicles, and catalytic systems.

Host-guest chemistry, a central theme in supramolecular science, has been extensively explored for the construction of functional materials. nih.gov For example, supramolecular systems based on host-guest interactions have been designed for the controlled release of drugs. researchgate.net The encapsulation of guest molecules within the cavities of these assemblies can alter their physical and chemical properties, which can be harnessed for various applications. The unique fluorescence properties of TPE derivatives can be modulated by host-guest complexation, enabling the development of responsive materials. researchgate.net

Polymer Chemistry and Covalent Organic Framework (COF) Synthesis

The versatility of this compound and its derivatives extends to the field of polymer chemistry, where they serve as valuable monomers for the synthesis of advanced materials, including Covalent Organic Frameworks (COFs).

This compound, or TPE-DOH, is a key synthetic intermediate for the creation of various polymers. chemdict.com The presence of two hydroxyl groups allows it to participate in polymerization reactions such as esterification and etherification, leading to the formation of polyesters and polyethers, respectively. The rigid and bulky TPE core in the resulting polymer backbone can impart desirable properties such as high thermal stability and specific photophysical characteristics.

Furthermore, TPE-based building blocks are extensively used in the synthesis of Covalent Organic Frameworks (COFs). drpress.org COFs are a class of crystalline porous polymers with well-defined structures and high surface areas. mdpi.comresearchgate.net The use of flexible or rigid TPE-based monomers allows for the construction of COFs with tunable pore sizes and functionalities. rsc.orgrsc.org These materials have shown great promise in applications such as gas storage and separation, catalysis, and sensing. drpress.org The aggregation-induced emission properties of the TPE units can also be retained in the COF structure, leading to the development of fluorescent porous materials. drpress.org

A table summarizing the use of TPE derivatives in the synthesis of COFs is provided below.

| COF Type | Monomer/Building Block | Linkage Type | Key Properties | Reference |

| 2D TPT-COF | 2,4,6-triaryloxy-1,3,5-triazine | Not specified | High crystallinity, large surface area | rsc.org |

| 2D F-COF | Flexible building blocks | Schiff base | Good porosity, high crystallinity | rsc.org |

| TPE-based COFs | Tetraphenylethylene derivatives | Various covalent bonds | Regular channels, high stability, adjustable structure | drpress.org |

Integration as a Linker in the Construction of Covalent Organic Frameworks (COFs)

Covalent Organic Frameworks (COFs) are a class of crystalline porous polymers with ordered structures, created by linking organic building blocks through strong covalent bonds. magtech.com.cnresearchgate.netnih.gov The design and synthesis of COFs allow for precise control over their pore size, structure, and functionality. magtech.com.cnnih.gov The rigid and sterically hindered nature of TPE-based molecules, such as TPE-DOH, makes them excellent candidates for use as linkers or building units in the construction of robust and porous COFs. magtech.com.cn

The synthesis of TPE-based COFs typically involves solvothermal methods, where the building blocks are reacted in a sealed vessel at elevated temperatures. Common reaction types include Schiff base condensation between amine and aldehyde functional groups. magtech.com.cn The resulting TPE-based COFs often exhibit high thermal stability, permanent porosity, and high surface areas. magtech.com.cn The incorporation of the TPE moiety imparts unique properties to the COF, most notably the aggregation-induced emission (AIE) characteristic, leading to highly luminescent crystalline materials. magtech.com.cn This is a significant advantage over many traditional porous materials that suffer from aggregation-caused quenching (ACQ), where fluorescence is diminished in the solid state.

The precise arrangement of TPE units within the crystalline framework of a COF can lead to ordered π-stacked columnar arrays, which can facilitate charge transport and exciton migration, making these materials suitable for a variety of applications, including gas storage, separation, and catalysis. magtech.com.cn

Performance and Applications of TPE-DOH-derived Polymers and COFs in Electrocatalysis

The unique electronic properties and porous nature of COFs derived from TPE-based linkers make them promising candidates for electrocatalysis. rsc.org Electrocatalysis plays a crucial role in clean energy technologies, such as water splitting for hydrogen production, where the oxygen evolution reaction (OER) is often a kinetic bottleneck. mdpi.comrsc.org

TPE-based COFs can serve as stable platforms for supporting and dispersing catalytic active sites. The extended π-conjugation within the COF framework can enhance electrical conductivity and facilitate charge transfer, which is essential for efficient electrocatalysis. mdpi.com Research has shown that metallized salphen-based COFs can act as efficient electrocatalysts for water oxidation, achieving a low overpotential of 266 mV at a current density of 10 mA cm⁻². rsc.org

Furthermore, the ability to functionalize TPE linkers allows for the tuning of the electronic properties of the COF and the introduction of specific catalytic centers. While research on polymers and COFs derived specifically from TPE-DOH for electrocatalysis is an emerging area, related TPE-based systems have demonstrated significant potential. For example, amorphous multimetal catalysts have been developed for the OER with low overpotentials. researchgate.net The development of TPE-DOH-derived materials for electrocatalysis represents a promising avenue for creating efficient and durable catalysts for energy conversion applications.

| Catalyst | Reaction | Overpotential (mV) at 10 mA cm⁻² | Tafel Slope (mV dec⁻¹) | Reference |

|---|---|---|---|---|

| Metallized salphen-based COFs | Water Oxidation (OER) | 266 | Not Specified | rsc.org |

| Amorphous NiCoV | Oxygen Evolution Reaction (OER) | 230 | 40 | researchgate.net |

Bioimaging Applications in Fundamental Biological Research

The hallmark of TPE-DOH and its derivatives is their aggregation-induced emission (AIE) property. researchgate.net AIE fluorogens, or "AIEgens," are typically non-emissive when molecularly dissolved but become highly fluorescent upon aggregation. researchgate.net This "light-up" characteristic is ideal for biological imaging, as it provides a high signal-to-noise ratio, minimizing background fluorescence from freely dispersed probes. nih.gov This has led to the development of a wide range of AIE-active fluorescent probes for visualizing biological processes with high sensitivity and specificity. nih.gov

Development of AIE-active Fluorescent Probes for Intracellular and Subcellular Imaging

AIE-active probes derived from the TPE core structure have been extensively developed for imaging within living cells. researchgate.net These probes are designed to be biocompatible and can be engineered to target specific cellular compartments. mdpi.com Due to their low cytotoxicity and high quantum yields in an aggregated state, AIE-based probes are well-suited for long-term cell tracking and monitoring of dynamic cellular events. nih.gov

The design of these probes often involves modifying the TPE core with functional groups that enhance water solubility and promote cell permeability. Once inside the cell, the probes can aggregate in specific environments, leading to a "turn-on" fluorescence signal that allows for the visualization of cellular structures and organelles. researchgate.net This approach has been successfully used for non-specific cell imaging and has paved the way for more targeted applications. researchgate.net

Strategies for Specific Targeting and Labeling of Biomolecules and Organelles

To achieve specific imaging of biomolecules and organelles, TPE-based AIE probes are functionalized with targeting moieties. nih.gov These targeting groups recognize and bind to specific cellular components, leading to the accumulation of the probe at the desired location and subsequent fluorescence activation.

Common strategies for organelle targeting include:

Lysosome Targeting: The acidic environment of lysosomes can be exploited. Probes can be designed with groups like morpholine (B109124) or other lipophilic amines that become protonated in the acidic lysosomal matrix, causing the probe to accumulate and become trapped. mdpi.commdpi.com

Mitochondria Targeting: The large negative membrane potential of mitochondria can be targeted by attaching cationic groups, such as triphenylphosphonium (TPP), to the AIE probe. mdpi.com The positive charge directs the probe to the mitochondria.

Plasma Membrane Targeting: Probes for the plasma membrane can be designed using a combination of electrostatic and hydrophobic interactions to ensure they embed within the lipid bilayer. nih.gov

Nucleus Targeting: Specific peptides or other nuclear localization signals can be conjugated to the AIE probe to direct it to the cell nucleus. nih.gov

These targeted probes enable the precise visualization of organelles and can be used to study their function and dynamics in real-time. mdpi.comnih.gov

| Probe Type | Target | Targeting Strategy | Application | Reference |

|---|---|---|---|---|

| TPE derivative with morpholine | Lysosomes | Acidic pH trapping | Lysosomal imaging | mdpi.com |

| TPE derivative with TPP | Mitochondria | Mitochondrial membrane potential | Mitochondrial imaging | mdpi.com |

| Water-soluble TPE derivative | Plasma Membrane | Electrostatic and hydrophobic interactions | Wash-free, ultrafast PM staining | nih.gov |

| TPE derivative with quinolinium | Mitochondria and Lysosomes | Dual-organelle targeting | pH and viscosity sensing | nih.gov |

Advanced Imaging Methodologies utilizing Aggregation-Induced Emission

The unique photophysical properties of AIEgens make them particularly suitable for advanced fluorescence imaging techniques that push the boundaries of spatial and temporal resolution.

Two-Photon Microscopy (TPM): TPM uses the near-simultaneous absorption of two lower-energy photons to excite a fluorophore, allowing for deeper tissue penetration and reduced phototoxicity compared to conventional one-photon microscopy. nih.govnih.gov TPE-based AIE probes have been successfully used in two-photon imaging, enabling high-resolution visualization of structures within living animals and thick tissue samples. nih.gov

Super-Resolution Microscopy: Conventional fluorescence microscopy is limited by the diffraction of light to a resolution of approximately 200-250 nm. nih.gov Super-resolution techniques, such as Stochastic Optical Reconstruction Microscopy (STORM) and Photoactivated Localization Microscopy (PALM), overcome this limit to visualize subcellular structures with nanoscale detail. nih.govpsu.edu The "blinking" or photoswitching behavior of AIE probes, where they transition between fluorescent "on" and "off" states, can be harnessed for these techniques. The high contrast and photostability of AIEgens are advantageous for achieving the high localization precision required for super-resolution imaging. nih.gov This has enabled the detailed visualization of structures like microtubules and centromeres within intact tissues. nih.gov

The application of AIE probes in these advanced methodologies is a rapidly growing field, promising new insights into the intricate workings of biological systems at the molecular level. nih.gov

Computational and Theoretical Studies on 4,4 1,2 Diphenylethene 1,2 Diyl Diphenol Systems

Quantum Chemical Calculations of Electronic Structure and Excited States

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT) and its time-dependent extension (TD-DFT), are instrumental in elucidating the electronic structure and excited-state dynamics of 4,4'-(1,2-diphenylethene-1,2-diyl)diphenol and its derivatives. nih.govresearchgate.net These methods allow for the calculation of key parameters that govern the molecule's optical and electronic properties.

Researchers have employed methods like the B3LYP hybrid functional with basis sets such as 6-311G(d,p) to optimize the molecular geometry and compute the electronic properties. nih.gov Such calculations reveal the spatial distribution of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). For many TPE derivatives, the HOMO is typically localized on the electron-rich TPE core, while the LUMO distribution can be influenced by substituent groups. The energy difference between HOMO and LUMO, known as the energy gap, is a critical factor in determining the electronic absorption and emission characteristics of the molecule. researchgate.net

Combined electronic structure calculations and nonadiabatic dynamics simulations have been used to investigate the excited-state decay mechanisms of TPE derivatives. nih.govresearchgate.netacs.org These studies have identified two primary excited-state decay pathways: photoisomerization around the central ethylene (B1197577) double bond and photocyclization between adjacent phenyl rings. nih.govresearchgate.netacs.org For instance, in some derivatives, a barrierless S1 cyclization path is favored, leading to a very low fluorescence quantum yield. nih.govresearchgate.netacs.org In contrast, for other derivatives, both photocyclization and photoisomerization pathways are blocked by significant energy barriers, which facilitates fluorescence. nih.govresearchgate.netacs.org The surprisingly different fluorescence quantum yields observed between various TPE derivatives are often attributed to the different topologies of their S1 potential energy surfaces. nih.govacs.org

The table below presents a selection of calculated electronic properties for a representative TPE derivative, illustrating the type of data generated from quantum chemical calculations.

| Parameter | Calculated Value | Method | Reference |

| S₀ → S₁ Excitation Energy | ~101 kcal/mol | OM2/MRCI | nih.gov |

| S₁S₀-cyc (C4C5) Relative Energy | 79.4 kcal/mol | OM2/MRCI | nih.gov |

| S₁S₀-pyr (C1) Relative Energy | 80.7 kcal/mol | OM2/MRCI | nih.gov |

Molecular Dynamics Simulations for Investigating Aggregation Behavior and Conformational Changes

Molecular dynamics (MD) simulations are a powerful tool for studying the dynamic behavior of this compound systems at the atomic level. nih.govornl.gov These simulations can provide insights into the processes of molecular aggregation and the associated conformational changes that are central to the AIE phenomenon. nih.govresearchgate.net

MD simulations can model the behavior of multiple TPE molecules in different solvent environments, revealing how they interact and self-assemble. nih.govornl.gov In a poor solvent, TPE derivatives tend to aggregate to minimize unfavorable interactions with the solvent. These aggregates can be dynamic, often consisting of a hydrophobic core with hydrophilic or amphiphilic groups exposed to the solvent. nih.govornl.gov The formation of these aggregates restricts the intramolecular rotations of the phenyl rings within the TPE core, which is a key mechanism for AIE. researchgate.netresearchgate.net

Furthermore, MD simulations can be used to explore the conformational landscape of individual TPE molecules. nih.gov The propeller-like conformation of the TPE core is crucial for its photophysical properties. researchgate.net By tracking the dihedral angles of the phenyl rings relative to the central ethylene plane over time, researchers can understand the flexibility of the molecule and how this is affected by its environment. The restriction of these intramolecular rotations upon aggregation is a widely accepted explanation for the AIE effect. researchgate.netresearchgate.net

The following table summarizes the types of insights that can be gained from MD simulations of TPE systems.

| Simulation Focus | Key Findings | Significance |

| Aggregation in Solution | Formation of dynamic aggregates with hydrophobic cores. | Explains the initial step of aggregation-induced emission. nih.gov |

| Conformational Dynamics | Restriction of phenyl ring rotations in the aggregated state. | Supports the Restriction of Intramolecular Rotation (RIR) mechanism for AIE. researchgate.netresearchgate.net |

| Solvent Effects | The degree of aggregation and AIE is highly dependent on the solvent composition. nih.gov | Provides guidance for tuning the emissive properties by changing the solvent. |

Prediction and Optimization of Photophysical Parameters through Computational Modeling

Computational modeling plays a crucial role in predicting and optimizing the photophysical parameters of this compound and its derivatives. By combining quantum chemical calculations and, in some cases, machine learning approaches, researchers can forecast properties like absorption and emission wavelengths, fluorescence quantum yields, and Stokes shifts. researchgate.netresearchgate.netresearchgate.net

Theoretical calculations can predict the UV-Vis absorption spectra of TPE derivatives. For instance, TD-DFT calculations can determine the wavelengths of maximum absorption (λmax) and the corresponding oscillator strengths, which relate to the intensity of the absorption. researchgate.net These predictions can be compared with experimental data to validate the computational models. nih.gov

A key application of computational modeling is in understanding and predicting the AIE effect. By calculating the potential energy surfaces of the ground and excited states, researchers can identify the non-radiative decay pathways that are active in solution but become hindered upon aggregation. hku.hk The restriction of intramolecular rotation (RIR) is a widely accepted mechanism for AIE, and computational models can quantify the rotational barriers of the phenyl rings. researchgate.net

Furthermore, quantitative structure-property relationship (QSPR) models, often developed using machine learning algorithms, can be trained on existing experimental and computational data to predict the properties of new, untested TPE derivatives. researchgate.netresearchgate.net These models can identify key molecular descriptors that correlate with desired photophysical properties, enabling a more efficient search for optimized molecules. researchgate.net

The table below illustrates how computational modeling can be used to predict and compare the properties of different TPE derivatives.

| Derivative | Predicted λmax (nm) | Predicted Quantum Yield (in aggregate) | Key Structural Feature |

| TPE-4mM | ~310 | Low (0.1%) nih.govacs.org | meta-methyl substitution |

| TPE-4oM | ~310 | High (64.3%) nih.govacs.org | ortho-methyl substitution |

| THTPE | ~360 | High (in 90% water/THF) nih.govacs.org | Thiophene (B33073) substitution |

In Silico Rational Design of Novel this compound Derivatives with Desired Properties

In silico rational design, which leverages computational methods, has become an indispensable strategy for creating novel this compound derivatives with specific and enhanced properties. ijpsjournal.comnih.govresearchgate.net This approach allows for the virtual screening and evaluation of a large number of candidate molecules before undertaking their actual synthesis, thereby saving time and resources. ijpsjournal.com

The design process often begins with a known TPE scaffold, to which various functional groups are computationally added. Quantum chemical calculations are then performed to predict how these modifications will affect the electronic and photophysical properties of the molecule. nih.gov For example, by introducing electron-donating or electron-withdrawing groups, it is possible to tune the HOMO and LUMO energy levels, thereby shifting the absorption and emission wavelengths. researchgate.net

Molecular docking simulations can be employed to design TPE-based sensors for specific analytes. By modeling the interaction between the TPE derivative and the target molecule, researchers can design receptors with high affinity and selectivity. nih.gov For instance, TPE-based fluorescent probes have been designed for the detection of nitroaromatic compounds, which are common explosives. nih.govacs.org

Furthermore, in silico methods can be used to predict the aggregation behavior of new derivatives. By understanding how changes in molecular structure affect intermolecular interactions, it is possible to design molecules with enhanced AIE properties. researchgate.net This includes optimizing the shape and size of the molecule to promote the desired packing in the aggregated state.

The following table provides examples of how in silico design can be applied to achieve specific properties in TPE derivatives.

| Desired Property | Design Strategy | Computational Method | Example Application |

| Red-shifted Emission | Introduction of electron-donating groups to raise the HOMO level. | DFT/TD-DFT | Bio-imaging in the near-infrared |

| High Quantum Yield | Introducing bulky groups to restrict intramolecular rotation even in solution. | MD simulations, DFT | Bright and stable organic light-emitting diodes (OLEDs) researchgate.net |

| Selective Sensing | Designing a binding pocket that is complementary to the target analyte. | Molecular Docking | Environmental monitoring of pollutants nih.gov |

Advanced Analytical and Spectroscopic Characterization Techniques in Research on 4,4 1,2 Diphenylethene 1,2 Diyl Diphenol

High-Resolution Spectroscopic Analysis

High-resolution spectroscopic techniques are indispensable for the detailed molecular-level investigation of 4,4'-(1,2-diphenylethene-1,2-diyl)diphenol, often referred to as TPE-DOH. These methods provide critical insights into its structural integrity, functional groups, and electronic behavior.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Isomeric Characterization

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural verification of this compound. Both ¹H-NMR and ¹³C-NMR are employed to map the chemical environment of each proton and carbon atom within the molecule, respectively. This compound can exist as cis and trans isomers, and NMR is a powerful tool to distinguish between them due to the different spatial arrangements of the phenyl and hydroxyphenyl groups, which result in distinct chemical shifts.

In a typical ¹H-NMR spectrum of a tetraphenylethylene (B103901) derivative, the aromatic protons would appear as a complex multiplet in the range of 6.5-7.5 ppm. The phenolic hydroxyl protons would exhibit a characteristic singlet, the position of which can be sensitive to the solvent and concentration.

The ¹³C-NMR spectrum provides complementary information, with signals for the olefinic carbons of the central ethene unit and the various aromatic carbons. The chemical shifts of the carbons in the phenyl and hydroxyphenyl rings can confirm their substitution patterns. While ³¹P-NMR is not applicable to this compound due to the absence of phosphorus, it is a critical technique for characterizing derivatives of this compound that have been functionalized with phosphorus-containing groups.

Table 1: Expected NMR Data for this compound (Note: Specific experimental data from peer-reviewed sources for this exact compound is not readily available. The following table is based on general knowledge of similar tetraphenylethylene structures.)

| Nucleus | Expected Chemical Shift (ppm) | Multiplicity | Assignment |

| ¹H | ~9.5 | s | Phenolic -OH |

| ¹H | 6.5 - 7.5 | m | Aromatic C-H |

| ¹³C | 150 - 158 | s | C-OH (aromatic) |

| ¹³C | 130 - 145 | s | Quaternary aromatic & vinylic C |

| ¹³C | 115 - 130 | s | CH (aromatic) |

Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Identification

Fourier Transform Infrared (FTIR) spectroscopy is utilized to identify the characteristic functional groups present in this compound. The presence of a broad absorption band in the region of 3200-3600 cm⁻¹ is a definitive indicator of the O-H stretching vibration of the phenolic hydroxyl groups. The sharpness and exact position of this band can provide information about hydrogen bonding.

Other key vibrational modes include C-H stretching of the aromatic rings (typically above 3000 cm⁻¹), C=C stretching of the aromatic rings (around 1450-1600 cm⁻¹), and C-O stretching of the phenol (B47542) group (around 1200-1260 cm⁻¹). The out-of-plane C-H bending vibrations in the 690-900 cm⁻¹ region can offer clues about the substitution pattern of the aromatic rings.

Table 2: Expected FTIR Absorption Bands for this compound (Note: Specific experimental data from peer-reviewed sources for this exact compound is not readily available. The following table is based on characteristic vibrational frequencies for similar phenolic and styrenic compounds.)

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |

| 3600 - 3200 | O-H stretch | Phenolic -OH |

| 3100 - 3000 | C-H stretch | Aromatic |

| 1600 - 1450 | C=C stretch | Aromatic |

| ~1260 | C-O stretch | Phenol |

| 900 - 690 | C-H bend (out-of-plane) | Aromatic |

Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) absorption spectroscopy provides information about the electronic transitions within the conjugated π-system of this compound. The extensive conjugation involving the four phenyl rings and the central ethene unit results in strong absorption in the UV region. The primary absorption band is typically attributed to the π-π* transition of the conjugated system. The position of the maximum absorption wavelength (λmax) can be influenced by the solvent polarity and the specific isomeric form (cis or trans).

Photoluminescence Spectroscopy for Emission Characteristics and Solvatochromism

This compound is a precursor to materials exhibiting aggregation-induced emission (AIE). smolecule.comresearchgate.net In dilute solutions, tetraphenylethylene derivatives are often weakly emissive due to the free rotation of the phenyl rings, which provides a non-radiative decay pathway for the excited state. However, in an aggregated state or in a viscous solvent, this intramolecular rotation is restricted, which blocks the non-radiative channel and leads to a significant enhancement of fluorescence.

Photoluminescence spectroscopy is the key technique to study this phenomenon. The emission spectra are recorded in different solvents and in various solvent/non-solvent mixtures to observe the AIE effect. The compound may also exhibit solvatochromism, where the emission wavelength shifts with the polarity of the solvent, indicating a change in the dipole moment of the molecule upon excitation.

Microscopy and Imaging Techniques

Microscopy techniques are vital for visualizing the morphology of this compound at the nanoscale, particularly when it forms aggregates.

Transmission Electron Microscopy (TEM) for Morphological Studies of Aggregates and Nanostructures

Transmission Electron Microscopy (TEM) is a powerful imaging tool used to investigate the size, shape, and morphology of nanostructures formed by the aggregation of this compound molecules. By inducing aggregation, for instance by adding a poor solvent to a solution of the compound, it is possible to form nanoparticles, nanofibers, or other morphologies. TEM images provide direct visual evidence of these structures and allow for their dimensional characterization. This is particularly important for understanding the structure-property relationships in AIE systems, as the morphology of the aggregates can significantly influence their emission properties.

Table 3: Summary of Compound Names

| Abbreviation | Full Chemical Name |

| TPE-DOH | This compound |

Atomic Force Microscopy (AFM) for Surface Topography and Nanoscale Characterization

Atomic Force Microscopy (AFM) is a high-resolution scanning probe microscopy technique used to visualize and measure the surface topography of materials at the nanoscale. In the context of this compound and related TPE derivatives, AFM is instrumental in directly observing the morphology and size of self-assembled nanostructures.

Research on TPE-based supramolecular structures has employed AFM to confirm the formation and shape of nano-assemblies. For instance, studies on exo- and endo-functionalized TPE-based nanospheres have utilized AFM to visualize their spherical morphologies. nih.gov This direct imaging provides crucial evidence that complements data from other techniques like Dynamic Light Scattering (DLS). nih.gov

A related technique, Scanning Tunneling Microscopy (STM), has been used to investigate the multicomponent supramolecular nanostructures formed by TPE derivatives on surfaces like highly oriented pyrolytic graphite (B72142) (HOPG). acs.org These studies reveal how molecules self-assemble into intricate, well-defined nanoporous networks, driven by interactions such as hydrogen bonds. acs.org STM can even probe structural transformations at the liquid-solid interface, providing atomic-scale insights into the formation of these complex architectures. acs.orgdoi.org

Table 1: Representative AFM/STM Findings for TPE Derivatives

| TPE Derivative System | Technique | Key Findings | Reference |

|---|---|---|---|

| Exo- and Endo-functionalized TPE-based Nanospheres | AFM | Visualization of spherical morphologies and sizes of the assemblies. | nih.gov |

| Tetracarboxylic acid TPE derivative (H4BDETP) | STM | Formation of nanoporous co-assembly structures through hydrogen bonding with guest molecules. | acs.org |